Odor Detection Threshold: Ethyl Phenylacetate (73 μg/L) vs. Phenethyl Acetate (250 μg/L)
Ethyl phenylacetate exhibits an exceptionally low odor detection threshold of 73 μg/L in aqueous matrices, making it approximately 3.4× more potent sensorially than phenethyl acetate, whose detection threshold is 250 μg/L [1][2]. This high potency is directly linked to its role as the causative agent of sweet-like off-flavor in Aglianico del Vulture wine at concentrations near and above this threshold [1].
| Evidence Dimension | Odor detection threshold in aqueous solution |
|---|---|
| Target Compound Data | 73 μg/L |
| Comparator Or Baseline | Phenethyl acetate (CAS 103-45-7): 250 μg/L |
| Quantified Difference | 3.4× lower (more potent) detection threshold |
| Conditions | Aglianico del Vulture wine matrix (ethyl phenylacetate); general aqueous sensory threshold compilation (phenethyl acetate) |
Why This Matters
For flavor and fragrance formulators, this 3.4× potency differential translates to reduced usage rates and cost savings, but also necessitates precise dosing control to avoid unintended off-flavor development.
- [1] Tat L. et al. Sweet-like Off-flavor in Aglianico del Vulture Wine: Ethyl Phenylacetate as the Mainly Involved Compound. Journal of Agricultural and Food Chemistry, 2007, 55(13), 5205-5212. Sensory threshold determined at 73 μg/L. View Source
- [2] Rychlik M., Schieberle P., Grosch W. Compilation of Odor Thresholds, Odor Qualities and Retention Indices of Key Food Odorants. Deutsche Forschungsanstalt für Lebensmittelchemie, 1998. Phenethyl acetate threshold 250 μg/L. View Source
